molecular formula C6H6ClNO2S B1442314 Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate CAS No. 1528230-81-0

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1442314
M. Wt: 191.64 g/mol
InChI Key: RLUFOJAKQNJXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” is a chemical compound . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” can be represented by the InChI code: 1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” is a powder with a melting point of 55-58°C . Its molecular weight is 191.64 .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
    • The methods of application or experimental procedures vary depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activities .
    • The outcomes obtained also vary. For instance, some thiazole derivatives showed significant analgesic and anti-inflammatory activities .
  • Antimicrobial Activity

    • A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
    • These newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Biocide in Aircraft Fuel Systems

    • CMIT (5-chloro-2-methyl-4-isothiazolin-3-one), a compound similar to the one you mentioned, has been suggested as a useful biocide in aircraft fuel systems .
    • The study provided important information on its efficacy and mechanism of action .

Safety And Hazards

“Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate” is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335 .

properties

IUPAC Name

methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUFOJAKQNJXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.